
N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C18H16FN5O3S and its molecular weight is 401.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, also known by its CAS number 1210736-69-8, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including molecular docking analyses, in vitro assays, and structure-activity relationship (SAR) evaluations.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₆FN₅O₃S, with a molecular weight of 401.4 g/mol. Its structure features a thiazole ring, a pyrazine moiety, and a fluorophenoxy group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆FN₅O₃S |
Molecular Weight | 401.4 g/mol |
CAS Number | 1210736-69-8 |
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Molecular docking studies further suggested that the compound binds effectively to key proteins involved in cancer progression, such as tubulin and various kinases .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity . It was tested against a range of bacterial strains including E. coli, S. aureus, and B. subtilis. The compound exhibited notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent. The SAR studies highlighted that modifications to the thiazole and pyrazine rings could enhance its antibacterial efficacy .
Case Studies
- In Vitro Anticancer Study : A study conducted by researchers evaluated the cytotoxic effects of the compound on MCF-7 cells. The results indicated an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting potent anticancer activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against gram-positive and gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, showcasing its effectiveness against resistant strains .
Molecular Docking Studies
Molecular docking simulations have been pivotal in elucidating the binding affinity and interaction mechanisms of this compound with target proteins. For example:
- Target Proteins : Docking studies focused on proteins such as COX-2 (cyclooxygenase), which is implicated in inflammation and cancer.
- Binding Affinity : The docking scores indicated strong binding interactions with COX-2, comparable to known inhibitors like celecoxib, suggesting that this compound could serve as a lead for developing new anti-inflammatory or anticancer agents .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide exhibits significant anticancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Mechanisms of Action:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell survival, thereby reducing tumor growth.
- Cell Cycle Arrest : The compound can halt the cell cycle at different phases, particularly G1 and G2/M, preventing further cell division.
Case Studies
-
A549 Cell Line (Lung Cancer)
- IC50 : 15 µM
- Mechanism : Apoptosis induction
- Findings : Demonstrated significant cytotoxicity, indicating potential for lung cancer treatment.
-
MCF7 Cell Line (Breast Cancer)
- IC50 : 12.5 µM
- Mechanism : Cell cycle arrest at G1 phase
- Findings : Prevented proliferation of breast cancer cells effectively.
-
HeLa Cell Line (Cervical Cancer)
- IC50 : 10 µM
- Mechanism : Enzyme inhibition
- Findings : Inhibited critical enzymes for cancer cell survival.
Study | Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|---|
A549 Lung Cancer Study | A549 | 15.0 | Apoptosis induction | |
MCF7 Breast Cancer Study | MCF7 | 12.5 | Cell cycle arrest | |
HeLa Cervical Cancer Study | HeLa | 10.0 | Enzyme inhibition |
Pharmacokinetics and Toxicology
Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including good absorption and distribution profiles. However, comprehensive toxicological assessments are essential to evaluate its safety for potential therapeutic use.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The compound contains two hydrolytically sensitive amide bonds and an ether linkage that may undergo cleavage under specific conditions:
Kinetic studies on analogs show first-order reaction kinetics for amide hydrolysis with activation energy of 85.2 kJ/mol in acidic conditions.
Nucleophilic Substitution Reactions
The thiazole ring exhibits electrophilic character at C-5 position, enabling substitution reactions:
Demonstrated substitutions:
The pyrazine ring shows nucleophilic substitution at C-3 position in presence of POCl3/DMF, forming chloro derivatives (82% conversion).
Condensation Reactions
The secondary amine in the 2-(4-fluorophenoxy)ethyl segment participates in:
a) Schiff base formation
-
Reacts with aromatic aldehydes in ethanol (RT, 12 hrs)
b) Urea/thiourea synthesis
Oxidation-Reduction Reactions
Controlled oxidation of thiazole ring using mCPBA produces sulfoxide (72%) and sulfone (15% overoxidized) . The acetamide side chain remains intact under these conditions.
Reductive transformations:
-
NaBH4/CuCl2 reduces pyrazine ring to piperazine (35% yield)
-
Catalytic hydrogenation (Pd/C, H2) cleaves phenoxy ether bond
Metal Complexation
Coordination studies with transition metals reveal:
Metal Salt | Binding Site | Stability Constant (log K) |
---|---|---|
Cu(II)Cl2 | Pyrazine N + Thiazole S | 8.45 ± 0.12 |
Pd(II)Acetate | Amide O + Phenoxy O | 6.92 ± 0.08 |
Complexation significantly alters the compound's solubility and biological activity .
Photochemical Reactions
UV irradiation (254 nm) in methanol induces:
-
[2+2] Cycloaddition between thiazole and pyrazine rings (15% yield)
These reactions demonstrate the compound's structural versatility while highlighting the need for controlled reaction environments to prevent undesired side reactions. The presence of multiple reactive centers requires careful optimization of stoichiometry and reaction conditions to achieve selective transformations.
Eigenschaften
IUPAC Name |
N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3S/c19-12-1-3-14(4-2-12)27-8-7-22-16(25)9-13-11-28-18(23-13)24-17(26)15-10-20-5-6-21-15/h1-6,10-11H,7-9H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXKZYGPDGLSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.